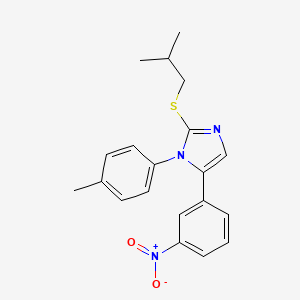![molecular formula C17H16ClN3O2S2 B2922665 3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 1113130-61-2](/img/structure/B2922665.png)
3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one” is a derivative of quinazoline . Quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of quinazoline derivatives has been reported in various studies . A specific route for the synthesis of a novel benzo[4,5]thiazolo[2,3-b]quinazoline derivatives was established using thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials .Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic structure consisting of two fused six-membered aromatic rings . The specific structure of “this compound” is not explicitly mentioned in the search results.Chemical Reactions Analysis
A metal-free, visible-light promoted intramolecular azole C−H bond amination for the rapid and efficient synthesis of pharmaceutical important 1,2,3-triazolo[1,5-a]quinazolin-5(4H)-ones has been developed .Physical And Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid that is soluble in water . The specific physical and chemical properties of “this compound” are not explicitly mentioned in the search results.Mechanism of Action
Target of Action
The primary target of this compound is P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has been identified as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with PCAF through a bioisosteric modification of the triazolophthalazine ring system . This interaction effectively binds the compound to the active site of PCAF, inhibiting its function
Biochemical Pathways
The inhibition of PCAF affects various biochemical pathways involved in gene expression and regulation . The downstream effects of these changes can lead to alterations in cellular functions, potentially contributing to the compound’s anticancer activity .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with PCAF . By inhibiting PCAF, the compound may alter gene expression and regulation, potentially leading to anticancer effects . .
Advantages and Limitations for Lab Experiments
One advantage of using 3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one in lab experiments is its low toxicity profile, making it a safe compound to work with. However, its low solubility in water can make it difficult to work with in aqueous solutions. Additionally, more research is needed to fully understand its mechanism of action and potential applications.
Future Directions
For research on 3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one include further studies on its potential as an inhibitor of protein kinase CK2 and as an anti-tumor agent. Additionally, more research is needed to fully understand its antibacterial and antifungal properties and potential applications in these areas. Further studies on its solubility and stability in different solvents could also be explored.
Synthesis Methods
The synthesis method for 3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves the reaction of 7-chloro-1,3-dihydro-2H-thiazolo[3,4-a]quinazolin-2-one with azepan-1-amine and carbon disulfide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent such as dimethylformamide. The product is then purified using column chromatography.
Scientific Research Applications
3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one has been used in scientific research as a potential inhibitor of protein kinase CK2, which is involved in cell growth and proliferation. It has also shown potential as an anti-tumor agent in cancer cells. Additionally, it has been studied for its potential as an antibacterial and antifungal agent.
Safety and Hazards
properties
IUPAC Name |
3-(azepane-1-carbonyl)-7-chloro-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c18-10-5-6-12-11(9-10)15(22)19-14-13(25-17(24)21(12)14)16(23)20-7-3-1-2-4-8-20/h5-6,9H,1-4,7-8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONPGYBOUJHLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(Dimethylamino)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2922582.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2922583.png)
![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B2922584.png)


![Methyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2922591.png)


![N-[[3-(Methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2922594.png)
![1-(4-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2922597.png)
![(5Z)-2-imino-5-[(3-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B2922598.png)
![2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2922602.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine](/img/structure/B2922604.png)